molecular formula C7H6BrIZn B1648863 Bromozinc(1+);1-iodo-4-methanidylbenzene

Bromozinc(1+);1-iodo-4-methanidylbenzene

Cat. No.: B1648863
M. Wt: 362.3 g/mol
InChI Key: LVGBTWFKSYKKRN-UHFFFAOYSA-M
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Description

Bromozinc(1+);1-iodo-4-methanidylbenzene is an organozinc compound with a bromozinc cation coordinated to a substituted benzene ring containing an iodine atom at the para position and a methanidyl group. Organozinc compounds are widely employed in cross-coupling reactions, nucleophilic substitutions, and as intermediates in organic synthesis due to their stability and versatility .

Properties

Molecular Formula

C7H6BrIZn

Molecular Weight

362.3 g/mol

IUPAC Name

bromozinc(1+);1-iodo-4-methanidylbenzene

InChI

InChI=1S/C7H6I.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

LVGBTWFKSYKKRN-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC=C(C=C1)I.[Zn+]Br

Canonical SMILES

[CH2-]C1=CC=C(C=C1)I.[Zn+]Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Bromozinc Compounds

The following table compares Bromozinc(1+);1-iodo-4-methanidylbenzene with structurally related organozinc reagents:

Compound Name Molecular Formula Substituents Key Features Applications
This compound (hypothetical) C₇H₆BrIZn Iodo (para), methanidyl (para) High polarizability due to iodine; methanidyl group enhances nucleophilicity Potential use in Suzuki-Miyaura couplings, aryl-aryl bond formation
Bromozinc(1+);methylsulfanylbenzene C₇H₇BrSZn Methylsulfanyl (para) Sulfur-containing ligand stabilizes zinc; redox-active Catalysis in thioether synthesis, pharmaceutical intermediates
Bromozinc(1+);methylbenzene C₇H₇BrZn Methyl (meta) Simpler structure; lower steric hindrance Cross-coupling reactions, material science applications
Bromozinc(1+);2,4-difluoro-1-methoxybenzene-6-ide C₇H₅BrF₂OZn Difluoro (ortho, para), methoxy (para) Electron-withdrawing fluorine atoms enhance electrophilicity Precursor for fluorinated polymers, electronic materials
Bromozinc(1+);propanenitrile CHBrNZn Nitrile ligand Flexible coordination mode; strong Lewis acidity Carbon-carbon bond formation, catalytic reductions

Key Differences and Reactivity Insights

The methanidyl group (CH₂⁻) provides stronger electron-donating effects than methyl or nitrile groups, enhancing nucleophilicity at the zinc center .

Steric and Electronic Factors :

  • Para-substituted analogs (e.g., difluoro-methoxybenzene) exhibit reduced steric hindrance compared to meta-substituted derivatives (e.g., Bromozinc(1+);methylbenzene), favoring reactions requiring planar transition states .
  • The iodine atom’s large size may slow transmetalation steps in catalytic cycles compared to smaller halogens like bromine or chlorine .

Applications :

  • Unlike nitrile-containing analogs (e.g., Bromozinc(1+);propanenitrile), the iodine and methanidyl groups in the target compound may enable dual reactivity in both electrophilic and nucleophilic pathways .

Research Findings and Mechanistic Considerations

  • Cross-Coupling Efficiency: Bromozinc compounds with electron-withdrawing substituents (e.g., fluorine, iodine) show higher turnover frequencies in palladium-catalyzed couplings due to enhanced electrophilicity .
  • Stability : Methanidyl-substituted bromozinc compounds are more air-sensitive than sulfur- or nitrile-coordinated analogs, requiring strict anhydrous conditions .
  • Spectroscopic Data : NMR studies of similar compounds (e.g., Bromozinc(1+);methylbenzene) reveal downfield shifts for zinc-bound protons, suggesting strong deshielding effects .

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